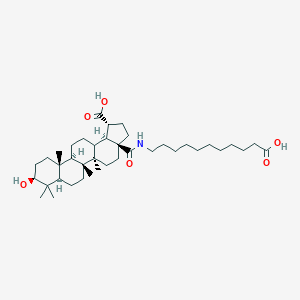
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid, also known as C30P, is a naturally occurring compound found in the seeds of the plant Vernonia anthelmintica. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in the body. For example, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in energy metabolism and cellular homeostasis.
生化学的および生理学的効果
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has also been shown to possess antioxidant properties, which may help protect against oxidative stress. Additionally, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to have a positive effect on lipid metabolism, with studies demonstrating its ability to reduce triglyceride levels in the blood.
実験室実験の利点と制限
One of the main advantages of using N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid in lab experiments is its natural origin. As a naturally occurring compound, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is less likely to have toxic side effects compared to synthetic compounds. Additionally, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to possess a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid in lab experiments is its limited availability. As a compound found in the seeds of Vernonia anthelmintica, obtaining large quantities of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid can be challenging.
将来の方向性
There are several future directions for the study of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid. One area of interest is the development of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid and its effects on various signaling pathways in the body. Finally, there is a need for the development of more efficient methods for the synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid, which would enable larger-scale studies of its biological activities.
Conclusion:
In conclusion, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is a naturally occurring compound with a wide range of biological activities. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for the development of new therapies for various diseases. Further studies are needed to fully understand the mechanism of action of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid and its effects on various signaling pathways in the body. Additionally, the development of more efficient methods for the synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid would enable larger-scale studies of its biological activities.
合成法
The synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid involves the extraction of the compound from the seeds of Vernonia anthelmintica. The seeds are first dried and ground into a fine powder, which is then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques, including column chromatography and HPLC. The final product is obtained as a white powder, which is then characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been extensively studied for its potential use in various biomedical applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
173106-27-9 |
|---|---|
製品名 |
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid |
分子式 |
C39H65NO6 |
分子量 |
643.9 g/mol |
IUPAC名 |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid |
InChI |
InChI=1S/C39H65NO6/c1-35(2)28-18-21-38(5)29(36(28,3)20-19-30(35)41)16-15-27-32-26(33(44)45)17-22-39(32,24-23-37(27,38)4)34(46)40-25-13-11-9-7-6-8-10-12-14-31(42)43/h26-30,32,41H,6-25H2,1-5H3,(H,40,46)(H,42,43)(H,44,45)/t26-,27?,28+,29-,30+,32-,36+,37-,38-,39+/m1/s1 |
InChIキー |
PZCVVCQRVOZVAJ-SHBZPGRUSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4[C@]3(CC[C@@]5([C@@H]4[C@@H](CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
同義語 |
29,30-Dinorlupan-20-oic acid, 28-[(10-carboxydecyl)amino]-3-hydroxy-28 -oxo-, (3beta.)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



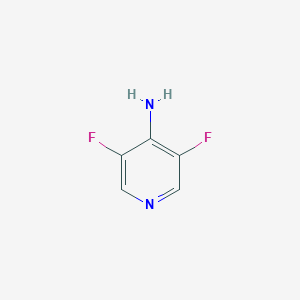
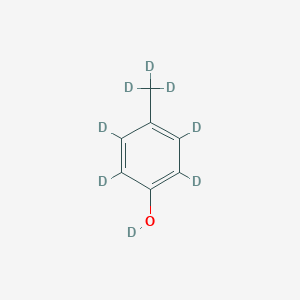
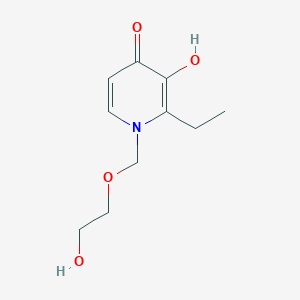
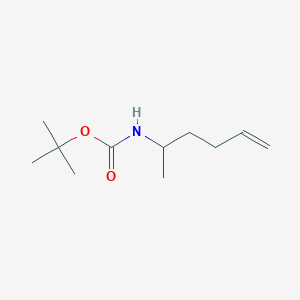
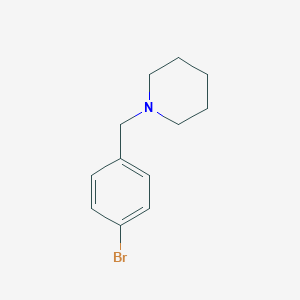
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
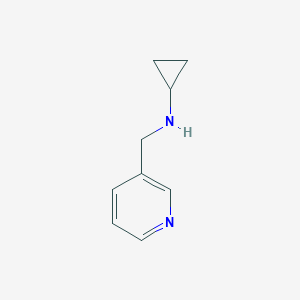
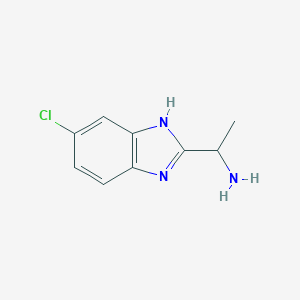
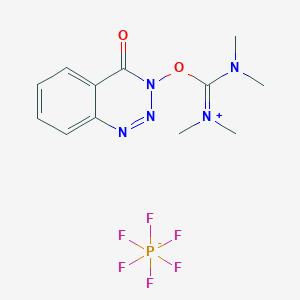
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

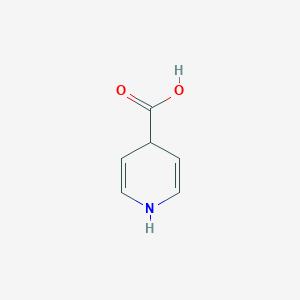
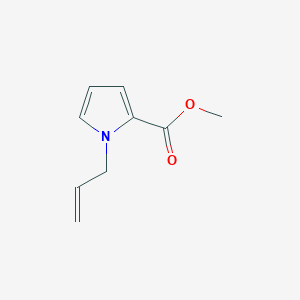
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)